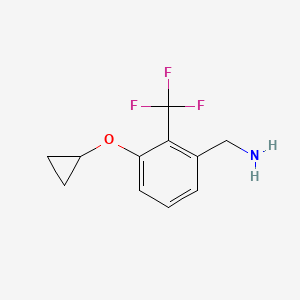
(3-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine: is an organic compound with the molecular formula C11H12F3NO This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a methanamine group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as or under specific reaction conditions.
Attachment of the Methanamine Group: The methanamine group can be attached through a nucleophilic substitution reaction, where an amine reacts with a suitable electrophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like or in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Modulation of Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropyl [2-fluoro-3-(trifluoromethyl)phenyl]methanamine
- Cyclopropyl [3-(trifluoromethyl)phenyl]methanamine
- (2-Cyclopropoxy-3-(trifluoromethyl)phenyl)methanamine
Uniqueness
(3-Cyclopropoxy-2-(trifluoromethyl)phenyl)methanamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H12F3NO |
|---|---|
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
[3-cyclopropyloxy-2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)10-7(6-15)2-1-3-9(10)16-8-4-5-8/h1-3,8H,4-6,15H2 |
Clave InChI |
GNNNOUOMYMBJGX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=CC=CC(=C2C(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


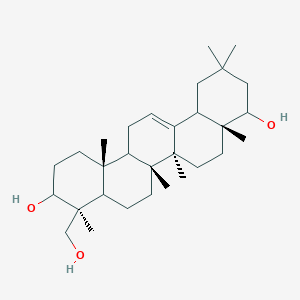
![tert-butyl N-[1-[(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14803624.png)
![N,N-dimethyl-2-[[(1S,2S)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine](/img/structure/B14803628.png)
![(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)
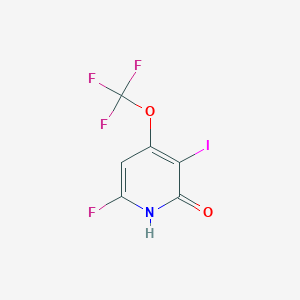
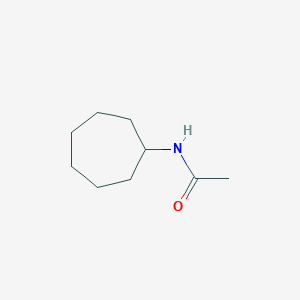
![4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B14803648.png)
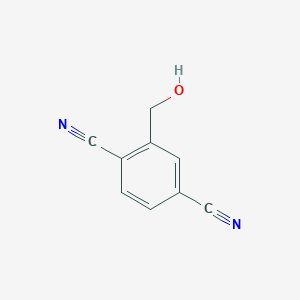
![7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B14803660.png)
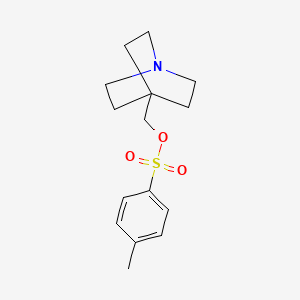
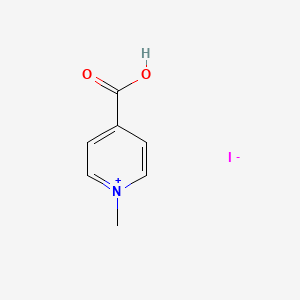
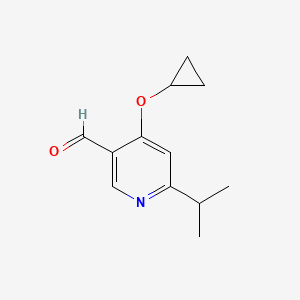
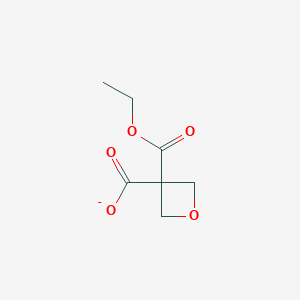
![N,N'-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B14803693.png)
